molecular formula C9H18Cl2N4S B2930529 2-Piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride CAS No. 2548984-84-3

2-Piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride

Cat. No. B2930529
CAS RN: 2548984-84-3
M. Wt: 285.23
InChI Key: BCZDNOLOAQWHES-UHFFFAOYSA-N
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Description

Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are used as antipsychotic drug substances .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .


Molecular Structure Analysis

Analog 7c displayed strong inhibition against PAK4, suggesting that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential in fighting bacterial infections. Derivatives of the piperazin-1-yl-thiadiazole class have shown antibacterial activity against various strains. For instance, some derivatives have demonstrated good activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) of 500 µg/mL .

Antifungal Applications

The structural analogs of this compound have been synthesized as potential antifungal agents . These include cinnoline derivatives that have been evaluated for their antifungal properties, showing promise in this field .

Antitumor Properties

Certain derivatives of piperazin-1-yl-thiadiazole have been explored for their antitumor activities. The modifications in the structure aim to enhance the cytotoxic effects against various cancer cell lines, contributing to the development of new anticancer drugs .

Pharmacological Drug Development

The compound’s derivatives adhere to Lipinski’s rule of five, which predicts good drugability . This makes them suitable candidates for further development into pharmacological drugs, particularly due to their heterocyclic center that is a crucial component of the pharmacophore .

Serotonin and Dopamine Antagonists

These compounds act as serotonin and dopamine antagonists and are used in antipsychotic drug substances. The hybrid structure consisting of thiadiazole and piperazine moieties contributes to this activity, which is significant in the treatment of psychiatric disorders .

Metabolite Studies

Piperazine-based derivatives are also important as metabolites in various drugs. For example, 1-(2-Pyrimidyl)piperazine is a metabolite of buspirone, indicating that similar compounds could be significant in metabolic studies and the development of metabolite-related applications .

Safety And Hazards

The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

properties

IUPAC Name

2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZDNOLOAQWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride

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